molecular formula C16H14N2O3S B2650382 N-(benzo[d]thiazol-6-yl)-2,3-dimethoxybenzamide CAS No. 922920-42-1

N-(benzo[d]thiazol-6-yl)-2,3-dimethoxybenzamide

Cat. No. B2650382
M. Wt: 314.36
InChI Key: QYVLIINGYRFZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiazole is a heterocyclic compound, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Benzothiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Metal-Catalyzed C-H Bond Functionalization

Compounds with benzothiazole motifs have been synthesized and characterized, highlighting their potential as bidentate directing groups suitable for metal-catalyzed C-H bond functionalization reactions. This application is crucial for developing complex molecules in pharmaceuticals and materials science (Al Mamari et al., 2019).

Antimicrobial Activity

Benzothiazole derivatives have been shown to possess antimicrobial activity against a range of pathogens. Research has identified compounds with variations in their substituents that significantly impact their ability to induce apoptosis in colon cancer cells and interact with critical enzymes like GSTP1, indicating potential applications in antimicrobial and cancer treatments (Brockmann et al., 2014).

Antibacterial Agents

Novel analogs of benzothiazole have been synthesized, demonstrating promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were assessed for cytotoxic activity, showing that they exhibit antibacterial activity at non-cytotoxic concentrations, highlighting their potential in developing new antibacterial agents (Palkar et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have been evaluated for their corrosion inhibiting effects against steel in acidic solutions. Their high inhibition efficiencies suggest applications in protecting metals from corrosion, essential for industrial processes and infrastructure maintenance (Hu et al., 2016).

Anticancer Agents

Research into benzothiazole derivatives has also extended into their potential as anticancer agents. The structural modifications on the benzothiazole scaffold have been linked to modulating antitumor properties, suggesting that these compounds can play a role in cancer treatment strategies (Osmaniye et al., 2018).

Future Directions

Benzothiazole derivatives continue to be a focus of research due to their diverse biological activities. Future research may focus on the design and development of new benzothiazole derivatives with enhanced biological activity and lesser side effects .

properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-13-5-3-4-11(15(13)21-2)16(19)18-10-6-7-12-14(8-10)22-9-17-12/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVLIINGYRFZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-6-yl)-2,3-dimethoxybenzamide

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